Cas no 163914-13-4 (5-bromo-4-(bromomethyl)-2-methoxypyridine)

5-Bromo-4-(bromomethyl)-2-methoxypyridine is a brominated pyridine derivative with a reactive bromomethyl group, making it a versatile intermediate in organic synthesis. Its structure allows for selective functionalization, particularly in pharmaceutical and agrochemical applications. The presence of both bromine and bromomethyl substituents enables efficient cross-coupling reactions, nucleophilic substitutions, and further derivatization. The methoxy group enhances stability and influences electronic properties, facilitating controlled reactivity. This compound is particularly useful in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs). High purity and consistent quality ensure reliable performance in research and industrial processes. Proper handling is required due to its reactivity.
5-bromo-4-(bromomethyl)-2-methoxypyridine structure
163914-13-4 structure
Product Name:5-bromo-4-(bromomethyl)-2-methoxypyridine
CAS No:163914-13-4
MF:C7H7Br2NO
MW:280.944580316544
CID:1011392
PubChem ID:19437121
Update Time:2025-05-20

5-bromo-4-(bromomethyl)-2-methoxypyridine Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-4-(bromomethyl)-2-methoxypyridine
    • 3-bromo-4-bromomethyl-6-methoxypyridine
    • EN300-6775240
    • Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy-
    • SCHEMBL9013521
    • 163914-13-4
    • MDL: MFCD11847524
    • Inchi: 1S/C7H7Br2NO/c1-11-7-2-5(3-8)6(9)4-10-7/h2,4H,3H2,1H3
    • InChI Key: CRASONJHDZGJHL-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C=C1CBr)OC

Computed Properties

  • Exact Mass: 280.88739g/mol
  • Monoisotopic Mass: 278.88944g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 22.1Ų

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Additional information on 5-bromo-4-(bromomethyl)-2-methoxypyridine

5-Bromo-4-(Bromomethyl)-2-Methoxypyridine: A Comprehensive Overview

5-Bromo-4-(bromomethyl)-2-methoxypyridine, also known by its CAS number 163914-13-4, is a heterocyclic organic compound with significant applications in the field of organic synthesis and medicinal chemistry. This compound is characterized by its pyridine ring structure, which is a six-membered aromatic ring containing one nitrogen atom. The substitution pattern of this compound includes a bromine atom at the 5-position, a bromomethyl group at the 4-position, and a methoxy group at the 2-position. These substituents confer unique chemical properties and reactivity, making it an important building block in various synthetic pathways.

The synthesis of 5-bromo-4-(bromomethyl)-2-methoxypyridine typically involves multi-step processes, often starting from pyridine derivatives. One common approach is the bromination of appropriately substituted pyridines under controlled conditions to introduce the desired substituents. The presence of electron-donating groups like the methoxy group at the 2-position facilitates certain types of reactions, such as nucleophilic aromatic substitution, while the bromine atoms at positions 4 and 5 provide sites for further functionalization.

In terms of applications, 5-bromo-4-(bromomethyl)-2-methoxypyridine has been widely used as an intermediate in the synthesis of various bioactive compounds. For instance, recent studies have explored its role in constructing complex heterocyclic frameworks, which are crucial for developing novel pharmaceutical agents. The compound's ability to undergo diverse transformations, such as coupling reactions and cyclizations, makes it a valuable substrate for researchers in the field of drug discovery.

Recent advancements in catalytic methodologies have further enhanced the utility of 5-bromo-4-(bromomethyl)-2-methoxypyridine. For example, transition-metal-catalyzed cross-coupling reactions have enabled the efficient construction of biaryl and heteroaryl systems using this compound as a starting material. These developments align with current trends in green chemistry, emphasizing the use of sustainable and efficient synthetic strategies.

In addition to its role in organic synthesis, 5-bromo-4-(bromomethyl)-2-methoxypyridine has also been investigated for its potential biological activities. Preliminary studies suggest that it may exhibit modulatory effects on certain enzymatic pathways, although further research is required to fully understand its pharmacological profile. This highlights the importance of continued exploration into the compound's properties and applications.

The structural features of 5-bromo-4-(bromomethyl)-2-methoxypyridine, including its electron-withdrawing and donating substituents, contribute to its reactivity and versatility in synthetic chemistry. The bromine atoms at positions 4 and 5 provide opportunities for regioselective substitution reactions, while the methoxy group at position 2 can influence the electronic environment of the pyridine ring. These characteristics make it an ideal candidate for exploring novel synthetic routes and designing advanced molecular architectures.

In conclusion, 5-bromo-4-(bromomethyl)-2-methoxypyridine stands out as a significant compound in contemporary organic synthesis due to its unique structure and diverse reactivity. Its applications span across various fields, from drug discovery to materials science, underscoring its importance in advancing chemical research. As new methodologies continue to emerge, this compound is expected to play an even greater role in shaping future innovations within the chemical sciences.

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